![molecular formula C23H30S2 B14199984 9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene CAS No. 849927-72-6](/img/structure/B14199984.png)
9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene: is a chemical compound known for its unique structure and properties It consists of a fluorene core with two butylsulfanyl groups attached to the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene typically involves the reaction of fluorene with butylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Functionalized fluorenes with various substituents.
Scientific Research Applications
Chemistry: 9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene is used as a building block in organic synthesis
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of 9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene is primarily based on its ability to participate in various chemical reactions. The butylsulfanyl groups can act as nucleophiles or electrophiles, depending on the reaction conditions. This allows the compound to interact with a wide range of molecular targets and pathways, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: Known for its use in the production of epoxy resins and polycarbonates.
9,9-Bis(methoxymethyl)-9H-fluorene: Used in the preparation of polypropylene by heterogeneous Ziegler-Natta catalysts.
Uniqueness: 9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene stands out due to the presence of butylsulfanyl groups, which impart unique reactivity and properties. This makes it particularly useful in applications requiring specific chemical transformations and interactions.
Properties
CAS No. |
849927-72-6 |
|---|---|
Molecular Formula |
C23H30S2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
9,9-bis(butylsulfanylmethyl)fluorene |
InChI |
InChI=1S/C23H30S2/c1-3-5-15-24-17-23(18-25-16-6-4-2)21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14H,3-6,15-18H2,1-2H3 |
InChI Key |
RQPQGDCWGPARCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC1(C2=CC=CC=C2C3=CC=CC=C31)CSCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


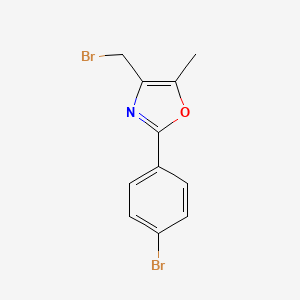
![5-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14199909.png)
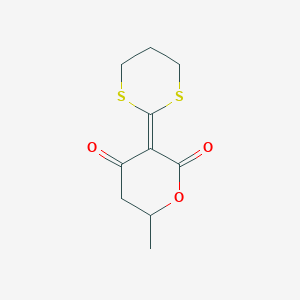
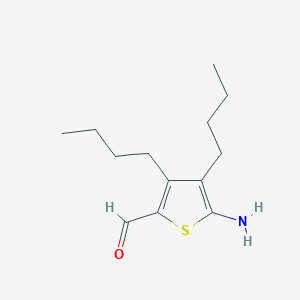
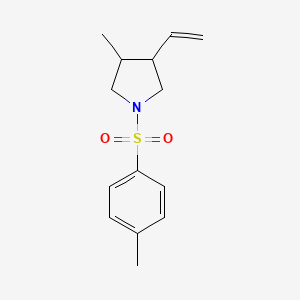

![Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14199938.png)
![3-[2-(Methanesulfonyl)ethenyl]benzaldehyde](/img/structure/B14199944.png)
![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene](/img/structure/B14199949.png)
![1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14199956.png)

![2-Amino-5-{[(3-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B14199966.png)
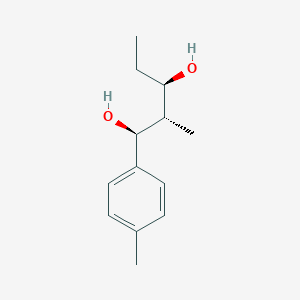
methanone](/img/structure/B14199972.png)
